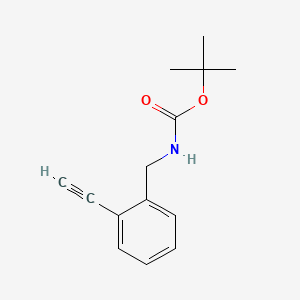
tert-Butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C16H21ClN2O3 . It is used as a reactant in the synthesis of oxazolo[4,5-b]pyridine-based piperazinamides as GSK-3β inhibitors .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate” were not found, similar compounds have been synthesized through nucleophilic substitution reactions . The structure of the compound was confirmed by FT-IR, 1H NMR, 13C NMR spectroscopy, and MS .Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate” has been analyzed using X-ray diffraction . The molecule of a similar compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 324.8 g/mol . It has a predicted boiling point of 457.3±40.0 °C and a predicted density of 1.226±0.06 g/cm3 . The compound is also predicted to have a pKa of -0.41±0.70 .Applications De Recherche Scientifique
Synthesis and Structural Analysis : Several studies focus on synthesizing and characterizing various derivatives of tert-Butyl piperazine-1-carboxylate. For instance, Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and characterized its structure through spectroscopic techniques and X-ray diffraction studies (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015). Similarly, Mamat, Flemming, & Köckerling (2012) reported on the synthesis and molecular structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate (Mamat, Flemming, & Köckerling, 2012).
Biological Evaluation : Compounds synthesized from tert-Butyl piperazine-1-carboxylate have been evaluated for their biological activities. For example, Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine and evaluated their antibacterial and antifungal activities (Kulkarni et al., 2016).
Anticorrosive Properties : Praveen et al. (2021) investigated the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in a corrosive environment, demonstrating its potential application in material science and engineering (Praveen et al., 2021).
Application in Synthesis of Advanced Molecules : McDermott, Campbell, & Ertan (2008) described the application of tert-butyl piperazine-1-carboxylate in the synthesis of advanced chiral intermediates, which are useful in the parallel synthesis of molecules of medicinal interest (McDermott, Campbell, & Ertan, 2008).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit antibacterial activities against both gram-positive and gram-negative strains .
Biochemical Pathways
Similar compounds have been found to interfere with bacterial cell wall synthesis or protein production .
Result of Action
Similar compounds have been found to exhibit antibacterial activities .
Propriétés
IUPAC Name |
tert-butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(17)7-5-12/h4-7H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIWAMXFONGDIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B592195.png)

![tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B592197.png)



![tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B592205.png)





